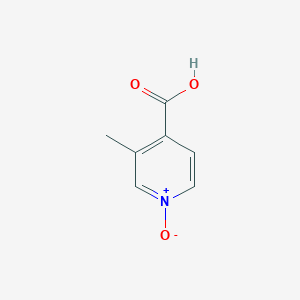

3-Methylpyridine-4-carboxylic acid N-oxide

説明

Structure

3D Structure

特性

IUPAC Name |

3-methyl-1-oxidopyridin-1-ium-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-4-8(11)3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPBCHVDILLLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626312 | |

| Record name | 3-Methyl-1-oxo-1lambda~5~-pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131346-20-8 | |

| Record name | 3-Methyl-1-oxo-1lambda~5~-pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Methylpyridine-4-carboxylic acid N-oxide synthesis methods

An In-depth Technical Guide to the Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic routes for 3-Methylpyridine-4-carboxylic acid N-oxide. It includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the practical application of these methods.

Synthetic Pathway Overview

The synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide can be effectively achieved through a multi-step process commencing with the readily available starting material, 3-methylpyridine (3-picoline). The proposed and most literature-supported pathway involves four key transformations:

-

N-Oxidation: The pyridine nitrogen of 3-methylpyridine is oxidized to form 3-methylpyridine-1-oxide.

-

Nitration: The resulting N-oxide is regioselectively nitrated at the 4-position to yield 3-methyl-4-nitropyridine-1-oxide.

-

Cyanation: The 4-nitro group undergoes nucleophilic aromatic substitution with a cyanide salt to produce 3-methyl-4-cyanopyridine-1-oxide.

-

Hydrolysis: The cyano group is hydrolyzed under basic conditions to afford the final product, 3-Methylpyridine-4-carboxylic acid N-oxide.

This synthetic route is advantageous as it utilizes common laboratory reagents and follows well-established reaction mechanisms.

Caption: Overall synthetic pathway for 3-Methylpyridine-4-carboxylic acid N-oxide.

Quantitative Data Summary

The following table summarizes the quantitative data for each step in the synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide.

| Step | Reaction | Starting Material | Product | Reagents | Reaction Time | Temperature (°C) | Yield (%) |

| 1 | N-Oxidation | 3-Methylpyridine | 3-Methylpyridine-1-oxide | 30% H₂O₂, Glacial Acetic Acid | 24 hours | 70 ± 5 | 73-77[1] |

| 2 | Nitration | 3-Methylpyridine-1-oxide | 3-Methyl-4-nitropyridine-1-oxide | Fuming HNO₃, H₂SO₄ | 2 hours | 100-105 | ~85 (Estimated) |

| 3 | Cyanation | 3-Methyl-4-nitropyridine-1-oxide | 3-Methyl-4-cyanopyridine-1-oxide | KCN, H₂O | 2-4 hours | 50-70 | Expected >80 |

| 4 | Hydrolysis | 3-Methyl-4-cyanopyridine-1-oxide | 3-Methylpyridine-4-carboxylic acid N-oxide | NaOH, H₂O | 4-8 hours | 80-100 | Expected >90 |

Note: Yields for steps 2, 3, and 4 are estimated based on similar transformations reported in the literature.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methylpyridine-1-oxide[1]

Methodology: This procedure is adapted from Organic Syntheses, a reliable source for detailed and reproducible experimental methods.

-

Reaction Setup: In a 2-liter round-bottomed flask, combine 600-610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine (b.p. 141–143°C).

-

Addition of Oxidant: With shaking, add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture.

-

Reaction: Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.

-

Workup:

-

Remove the excess acetic acid and water under reduced pressure (30 mm).

-

After collecting approximately 500 mL of distillate, dilute the residue with 200 mL of water and concentrate again, collecting another 200 mL of distillate.

-

Cool the residual mixture to 0–5°C in an ice-salt bath.

-

Slowly add 500 mL of cold (0–5°C) 40% aqueous sodium hydroxide solution with shaking.

-

-

Extraction and Purification:

-

Extract the strongly alkaline solution with 2 L of chloroform in several portions.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate.

-

Filter the extracts and concentrate by distillation under reduced pressure.

-

Distill the product under vacuum (b.p. 84–85°C/0.3 mm).

-

-

Yield: The yield of 3-methylpyridine-1-oxide is typically 175–180 g (73–77%).

Step 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide[1]

Methodology: This protocol is a continuation from the synthesis of 3-methylpyridine-1-oxide, as described in Organic Syntheses.

-

Reaction Setup: Add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 mL of cold (0–5°C) sulfuric acid (sp. gr. 1.84) in a 3-liter round-bottomed flask immersed in an ice-salt bath.

-

Addition of Nitrating Agent: Cool the resulting mixture to about 10°C, and add 495 mL of fuming yellow nitric acid (sp. gr. 1.50) in 50-mL portions with shaking.

-

Reaction:

-

Attach an efficient condenser and place the flask in an oil bath.

-

Slowly raise the temperature to 95–100°C over 25–30 minutes, at which point gas evolution will begin.

-

After about 5 minutes, a vigorous reaction will commence; control this by applying an ice-water bath.

-

Once the vigorous reaction subsides (about 5 minutes), remove the ice-water bath and allow the reaction to proceed for an additional 5–10 minutes.

-

Replace the oil bath and continue heating at 100–105°C for 2 hours.

-

-

Workup:

-

Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice in a 4-liter beaker.

-

Add 1.36 kg of sodium carbonate monohydrate in small portions with stirring to precipitate the yellow crystalline product.

-

Allow the mixture to stand for 3 hours to expel nitrogen oxides.

-

-

Extraction and Purification:

-

Collect the yellow solid by suction filtration and wash it thoroughly with water.

-

Extract the solid twice with 400–500 mL portions of boiling chloroform.

-

Use the combined chloroform extracts to extract the aqueous filtrates.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.

-

Recrystallize the residue from boiling acetone.

-

-

Yield: The reported yield of purified 3-methyl-4-nitropyridine-1-oxide is 196–200 g (77–79% based on 3-methylpyridine-1-oxide).

Step 3: Synthesis of 3-Methyl-4-cyanopyridine-1-oxide

Methodology: This protocol is based on established methods for the nucleophilic substitution of the 4-nitro group on pyridine N-oxides with cyanide.[2][3]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-nitropyridine-1-oxide in a suitable solvent such as water or aqueous ethanol.

-

Addition of Cyanide: Add an aqueous solution of potassium cyanide (1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Reaction: Heat the reaction mixture to 50-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration.

-

If no precipitate forms, extract the aqueous solution with a suitable organic solvent such as chloroform or ethyl acetate.

-

-

Purification:

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 4: Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide

Methodology: This procedure is based on standard hydrolysis methods for cyanopyridines.[4][5]

-

Reaction Setup: Suspend 3-methyl-4-cyanopyridine-1-oxide in an aqueous solution of sodium hydroxide (2-4 equivalents) in a round-bottomed flask fitted with a reflux condenser.

-

Reaction: Heat the mixture to reflux (80-100°C) with vigorous stirring. The hydrolysis of the nitrile to the carboxylate will occur, often accompanied by the evolution of ammonia gas. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

-

Workup:

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the carboxylic acid.

-

-

Purification:

-

Collect the precipitated solid by suction filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

The product can be further purified by recrystallization from a suitable solvent such as water or an alcohol/water mixture.

-

General Experimental Workflow

The following diagram illustrates a generalized workflow for a single step in the synthesis, applicable to each of the reactions described above.

Caption: A generalized experimental workflow for chemical synthesis.

This guide provides a comprehensive framework for the synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide. Researchers should always adhere to proper laboratory safety practices and may need to optimize the described conditions for their specific experimental setup.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Methylpyridine-4-carboxylic acid N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Methylpyridine-4-carboxylic acid N-oxide, a pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs, namely 3-methylpyridine N-oxide, nicotinic acid N-oxide, and isonicotinic acid N-oxide, to provide a thorough predictive profile. The guide covers physicochemical properties, detailed potential synthetic pathways with experimental protocols, and logical workflow diagrams.

Compound Identification

While a specific CAS number for 3-Methylpyridine-4-carboxylic acid N-oxide is not readily found in major chemical databases, its structure can be definitively established. For reference, the CAS numbers of key related compounds are provided below.

| Compound Name | Synonyms | CAS Number |

| 3-Methylpyridine N-oxide | 3-Picoline N-oxide | 1003-73-2 |

| Nicotinic acid N-oxide | Pyridine-3-carboxylic acid N-oxide | 2398-81-4 |

| Isonicotinic acid N-oxide | Pyridine-4-carboxylic acid N-oxide | 13602-12-5 |

| 3-Methyl-4-nitropyridine N-oxide | 1074-98-2 |

Physicochemical Properties

The following table summarizes the known physicochemical properties of key analogous compounds to provide an estimated profile for 3-Methylpyridine-4-carboxylic acid N-oxide.

| Property | 3-Methylpyridine N-oxide[1] | Nicotinic acid N-oxide[2] | Isonicotinic acid N-oxide[3][4][5] |

| Molecular Formula | C₆H₇NO | C₆H₅NO₃ | C₆H₅NO₃ |

| Molecular Weight | 109.13 g/mol | 139.11 g/mol | 139.11 g/mol |

| Appearance | - | Beige/Fine Crystalline Powder | White to light yellow crystalline powder |

| Melting Point | - | 254-255 °C (dec.) | 270-271 °C |

| Boiling Point | - | 255.04 °C (estimate) | 469 °C at 760 mmHg (estimate) |

| Density | - | 1.4429 (estimate) | 1.34 g/cm³ (estimate) |

| pKa | - | 3.19 (Predicted) | 3.66 (Predicted) |

Synthesis and Experimental Protocols

The synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide can be envisioned through two primary synthetic routes, for which detailed experimental protocols based on established chemical transformations are provided below.

Proposed Synthetic Workflow

Caption: Proposed synthetic routes to 3-Methylpyridine-4-carboxylic acid N-oxide.

This route involves the direct N-oxidation of the pyridine ring of 3-Methylpyridine-4-carboxylic acid.

Experimental Protocol: N-Oxidation using m-Chloroperoxybenzoic acid (m-CPBA)

This protocol is adapted from a general procedure for the synthesis of pyridine-N-oxides[6][7].

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Methylpyridine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) in the same solvent to the cooled solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the by-product, m-chlorobenzoic acid.

-

Purification: Adjust the pH of the aqueous solution to 4-5 with a suitable base. Filter the mixture and concentrate the filtrate. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

This route involves the oxidation of the methyl group of 3-Methylpyridine N-oxide to a carboxylic acid.

Experimental Protocol: Methyl Group Oxidation using Nitric Acid

This protocol is based on general methods for the oxidation of methylpyridines[8][9].

-

Reaction Setup: In a pressure-resistant reactor equipped with a stirrer and temperature control, charge 3-Methylpyridine N-oxide (1.0 eq) and a solution of nitric acid (e.g., 70%).

-

Reaction: Heat the mixture to a temperature in the range of 165-195 °C. The reaction is typically carried out under pressure. Maintain the reaction at this temperature for several hours, with continuous monitoring.

-

Work-up: After cooling the reactor, carefully neutralize the reaction mixture with a base, such as sodium hydroxide solution, to a pH of approximately 3.5.

-

Isolation: The product, 3-Methylpyridine-4-carboxylic acid N-oxide, is expected to precipitate from the solution upon cooling and neutralization.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or biological activities of 3-Methylpyridine-4-carboxylic acid N-oxide. However, pyridine N-oxide derivatives are known to have various biological activities. For instance, nicotinic acid N-oxide is a precursor in the synthesis of anti-inflammatory drugs like niflumic acid and pranoprofen[2][10]. The N-oxide functional group can influence a molecule's polarity, solubility, and metabolic stability, which are critical parameters in drug design.

Logical Relationship of N-Oxide Derivatives in Drug Synthesis

Caption: Example of a pyridine N-oxide as a synthetic intermediate.

Safety Information

Based on the safety data for analogous compounds, 3-Methylpyridine-4-carboxylic acid N-oxide should be handled with care. For isonicotinic acid N-oxide, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. 3-Picoline-N-oxide | C6H7NO | CID 13858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 2398-81-4,Nicotinic acid N-oxide | lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. avantorsciences.com [avantorsciences.com]

- 5. Pyridine-4-carboxylic acid N-oxide | 13602-12-5 [chemicalbook.com]

- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 9. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]

- 10. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

Structure elucidation of 3-Methylpyridine-4-carboxylic acid N-oxide

An In-depth Technical Guide on the Structure Elucidation of 3-Methylpyridine-4-carboxylic acid N-oxide

Introduction

3-Methylpyridine-4-carboxylic acid N-oxide is a heterocyclic compound belonging to the pyridine N-oxide family. Molecules in this class are significant as intermediates in pharmaceutical and agrochemical synthesis, and they exhibit unique chemical reactivity and biological properties. The N-oxide functional group alters the electronic properties of the pyridine ring, influencing its reactivity and potential as a ligand in coordination chemistry. Accurate structure elucidation is paramount for confirming the identity, purity, and stereochemistry of the synthesized compound, ensuring its suitability for further research and development.

This guide provides a comprehensive overview of the analytical methodologies employed to definitively determine the structure of 3-Methylpyridine-4-carboxylic acid N-oxide. It covers spectroscopic and crystallographic techniques, presenting predicted data based on analogous compounds and detailing the standard experimental protocols for data acquisition.

Predicted Physicochemical Properties

A summary of the fundamental properties of the target molecule is essential before delving into complex analytical data.

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | 3-Methyl-1-oxido-4-pyridinecarboxylic acid |

| CAS Number | Not available |

| Canonical SMILES | CC1=C(C(=O)O)C=--INVALID-LINK--C=C1 |

Analytical Workflow for Structure Elucidation

The unambiguous determination of a molecule's structure relies on a combination of analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer conclusive evidence. The general workflow involves synthesis, purification, and subsequent analysis by spectroscopic and, if possible, crystallographic methods.

Caption: General workflow for the synthesis and structural elucidation of 3-Methylpyridine-4-carboxylic acid N-oxide.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

4.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on data from analogous compounds like 3-methylpyridine N-oxide and pyridine-4-carboxylic acid N-oxide, the following proton signals are predicted.[1][2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.4 | Singlet (s) | 1H | H-2 |

| ~ 8.1 - 8.3 | Doublet (d) | 1H | H-6 |

| ~ 7.3 - 7.5 | Doublet (d) | 1H | H-5 |

| ~ 2.4 - 2.6 | Singlet (s) | 3H | -CH₃ |

| ~ 11.0 - 13.0 | Broad Singlet (br s) | 1H | -COOH |

4.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O (Carboxylic Acid) |

| ~ 145 - 148 | C-4 (ipso-carboxyl) |

| ~ 138 - 141 | C-2 |

| ~ 137 - 140 | C-6 |

| ~ 133 - 136 | C-3 (ipso-methyl) |

| ~ 125 - 128 | C-5 |

| ~ 16 - 18 | -CH₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound. The expected molecular ion peak for C₇H₇NO₃ would be observed.

| Parameter | Value |

| Technique | Electrospray Ionization (ESI-MS) |

| Mode | Positive or Negative |

| [M+H]⁺ (Positive) | m/z 154.0499 |

| [M-H]⁻ (Negative) | m/z 152.0353 |

| Key Fragments | [M-OH]⁺, [M-COOH]⁺, [M-O]⁺ (loss of N-oxide oxygen) |

The fragmentation pattern can provide further structural information. For instance, the loss of 16 amu is characteristic of an N-oxide, while the loss of 45 amu indicates the cleavage of the carboxylic acid group.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |

| ~ 1700 - 1725 | C=O stretch | Carboxylic Acid |

| ~ 1600, ~1480 | C=C, C=N stretch | Aromatic Ring |

| ~ 1210 - 1300 | N-O stretch | N-Oxide |

| ~ 800 - 900 | C-H bend | Aromatic (out-of-plane) |

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure of a molecule in the solid state. If a suitable single crystal can be grown, this technique would confirm the connectivity of all atoms and provide precise bond lengths and angles, validating the planar structure of the pyridine ring and the geometry of the substituents. While no specific crystal structure for the title compound is publicly available, analysis of related structures like cobalt complexes with 4-methylpyridine N-oxide reveals typical N-O bond lengths and coordination behavior.[4]

Caption: Correlation of expected analytical data with the molecular structure.

Experimental Protocols

NMR Sample Preparation and Analysis

-

Sample Preparation : Weigh approximately 5-10 mg of the purified solid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup : Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-64 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.

-

Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters : Set the ESI source parameters, including capillary voltage (~3-4 kV), cone voltage, desolvation gas flow, and source temperature, to achieve a stable spray and optimal ion signal.[5]

-

Data Acquisition : Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 amu). For high-resolution data, use a TOF, Orbitrap, or FT-ICR mass analyzer.

-

Data Analysis : Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its measured exact mass to the theoretical calculated mass to confirm the elemental formula.

IR Spectroscopy (ATR)

-

Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan : With the crystal clean and empty, run a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Scan : Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis : Analyze the resulting transmittance or absorbance spectrum to identify characteristic peaks corresponding to the functional groups present in the molecule.

Conclusion

The structure elucidation of 3-Methylpyridine-4-carboxylic acid N-oxide is achieved through a systematic and multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy establish the core carbon-hydrogen framework and connectivity, high-resolution mass spectrometry provides definitive confirmation of the elemental composition. Infrared spectroscopy serves to verify the presence of key functional groups, particularly the carboxylic acid and the N-oxide moiety. The collective and corroborative nature of these techniques allows for an unambiguous assignment of the molecular structure, which is a critical step for any further application in drug development or materials science. For absolute proof of structure in three dimensions, single-crystal X-ray diffraction remains the gold standard.

References

- 1. rsc.org [rsc.org]

- 2. Pyridine-4-carboxylic acid N-oxide(13602-12-5) 1H NMR [m.chemicalbook.com]

- 3. Pyridine, 4-methyl-, 1-oxide [webbook.nist.gov]

- 4. Synthesis, crystal structure and thermal properties of the dinuclear complex bis(μ-4-methylpyridine N-oxide-κ2 O:O)bis[(methanol-κO)(4-methylpyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II)] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Technical Guide: Physicochemical and Synthetic Insights into 3-Methylpyridine N-oxide

Audience: Researchers, scientists, and drug development professionals.

Core Overview

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science.[1][2] They serve as important synthetic intermediates, with applications ranging from the development of pharmaceuticals to their use as oxidants and catalysts.[1][3] The N-oxide functional group can alter the electronic properties of the pyridine ring, influencing its reactivity and biological activity.[2][4] This guide focuses on the physicochemical properties and synthetic methodologies for 3-Methylpyridine N-oxide, a common building block in this class.

Physicochemical Properties

A summary of the key quantitative data for 3-Methylpyridine N-oxide is presented below. This information is crucial for its application in experimental and developmental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO | [5] |

| Molecular Weight | 109.13 g/mol | [5][6] |

| CAS Number | 1003-73-2 | [5][6] |

| EC Number | 213-714-4 | [6] |

| Melting Point | 37-39 °C | [5] |

| Boiling Point | 150 °C at 15 mmHg | [5] |

| Appearance | Solid, Brown to light yellow liquid | [5] |

| Purity | ≥ 98% (GC) | [5][6] |

| InChI Key | DMGGLIWGZFZLIY-UHFFFAOYSA-N |

Experimental Protocols

The synthesis of pyridine N-oxides, including 3-Methylpyridine N-oxide, is most commonly achieved through the oxidation of the corresponding pyridine derivative. Several established methods are detailed below.

Oxidation using Hydrogen Peroxide in Acetic Acid

This is a classical and widely used method for the N-oxidation of pyridines.[7]

-

Reactants: 3-Methylpyridine, 30% Hydrogen Peroxide, Glacial Acetic Acid.

-

Procedure:

-

To a solution of freshly distilled 3-methylpyridine in glacial acetic acid, 30% hydrogen peroxide is added with shaking.[7]

-

The mixture is heated in an oil bath at a controlled temperature (e.g., 70 ± 5°C) for an extended period (e.g., 24 hours).[7]

-

Excess acetic acid and water are removed under reduced pressure.[7]

-

The residue is then further purified, often through distillation or crystallization, to yield 3-Methylpyridine N-oxide.[7]

-

Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a versatile and effective oxidizing agent for producing high yields of pyridine N-oxides.[1]

-

Reactants: 3-substituted pyridine, m-CPBA, solvent (e.g., DMF/MeOH).

-

Procedure:

-

The 3-substituted pyridine is dissolved in a suitable solvent system.

-

m-CPBA is added to the solution. The reaction is often carried out at room temperature.

-

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to remove the m-chlorobenzoic acid byproduct and isolate the desired N-oxide. This method has been shown to give higher yields compared to other oxidizing agents for certain 3-substituted pyridines.[1]

-

Catalytic Oxidation with Hydrogen Peroxide

Modern approaches utilize catalysts to improve efficiency and safety, particularly for large-scale synthesis.[3][8]

-

Reactants: 3-Methylpyridine, Hydrogen Peroxide, Catalyst (e.g., tungstic acid, methyltrioxorhenium (MTO)).[1][3]

-

Procedure:

-

The reaction is performed in a pressure-resistant reactor.[3]

-

Aqueous hydrogen peroxide is added continuously to a solution of 3-methylpyridine containing the catalyst.[3]

-

The reaction is conducted under controlled temperature and pressure. For instance, yields of over 98% have been achieved at 130°C.[3]

-

The final products are analyzed using methods like GC/MS and HPLC to determine yield and purity.[3]

-

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the synthesis and potential applications of pyridine N-oxides.

Caption: General workflow for the synthesis of 3-Methylpyridine N-oxide.

Caption: Conceptual pathway illustrating the role of N-oxides as prodrugs.

Concluding Remarks

3-Methylpyridine N-oxide is a valuable compound with well-characterized properties and established synthetic routes. While this guide provides a comprehensive overview of this specific molecule, the principles of its synthesis and its potential roles as a chemical intermediate are broadly applicable to the wider class of pyridine N-oxides. Professionals in drug discovery and chemical synthesis can leverage this information for the design and development of new molecular entities. Further research would be beneficial to elucidate the specific properties and potential applications of derivatives such as 3-Methylpyridine-4-carboxylic acid N-oxide.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. N-oxide synthesis by oxidation [organic-chemistry.org]

Spectroscopic and Synthetic Guide to 3-Methylpyridine-4-carboxylic acid N-oxide: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic pathway for 3-Methylpyridine-4-carboxylic acid N-oxide. Due to the limited availability of direct experimental data for the title compound, this guide focuses on the synthesis and characterization of key precursors and structurally related analogs, enabling researchers to produce and identify the target molecule.

Proposed Synthetic Pathway

The synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide can be envisioned through a multi-step process starting from a suitable precursor. A logical and feasible route involves the preparation of 3-methyl-4-cyanopyridine, followed by N-oxidation and subsequent hydrolysis of the nitrile functionality to the desired carboxylic acid.

Caption: Proposed synthetic pathway for 3-Methylpyridine-4-carboxylic acid N-oxide.

Experimental Protocols

Synthesis of 3-Methyl-4-cyanopyridine (Precursor)

A common method for the synthesis of cyanopyridines is through the ammoxidation of the corresponding methylpyridine.

Protocol:

-

Reaction Setup: A fixed-bed flow reactor is charged with a suitable catalyst, typically a vanadium-titanium oxide catalyst.

-

Reactant Preparation: A gaseous mixture of 3-methylpyridine, ammonia, and air (as the oxidant) is prepared.

-

Reaction Conditions: The reactant mixture is passed through the heated catalyst bed. The reaction temperature is maintained in the range of 350-450 °C.

-

Work-up and Purification: The product stream is cooled to condense the liquid products. The crude 3-methyl-4-cyanopyridine is then purified by distillation under reduced pressure.

N-Oxidation of 3-Methyl-4-cyanopyridine

The N-oxidation of pyridines is a well-established reaction, commonly achieved using peroxy acids.

Protocol:

-

Dissolution: 3-Methyl-4-cyanopyridine is dissolved in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Oxidant Addition: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or a solution of hydrogen peroxide in acetic acid, is added portion-wise to the solution while maintaining the temperature between 0 and 25 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., dichloromethane or chloroform). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-methyl-4-cyanopyridine N-oxide. Further purification can be achieved by recrystallization or column chromatography.

Hydrolysis of 3-Methyl-4-cyanopyridine N-oxide

The hydrolysis of the nitrile group to a carboxylic acid can be performed under acidic or basic conditions.

Protocol (Acidic Hydrolysis):

-

Reaction Setup: 3-Methyl-4-cyanopyridine N-oxide is suspended in an aqueous solution of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Heating: The mixture is heated under reflux for several hours. The reaction progress can be monitored by observing the cessation of ammonia evolution or by TLC.

-

Work-up and Purification: The reaction mixture is cooled and carefully neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., water or ethanol) can be performed for further purification.

Spectroscopic Data of Key Intermediates and Analogs

Direct spectroscopic data for 3-Methylpyridine-4-carboxylic acid N-oxide is not currently available in the surveyed literature. However, the data for key precursors and structurally similar compounds are presented below to aid in the characterization of the target molecule.

Spectroscopic Data for 3-Methylpyridine N-oxide

This compound is structurally similar to the target molecule, differing by the substituent at the 4-position.

| Spectroscopic Data | 3-Methylpyridine N-oxide |

| ¹H NMR (CDCl₃, ppm) | Data not explicitly found in the provided search results. |

| ¹³C NMR (CDCl₃, ppm) | Data not explicitly found in the provided search results. |

| IR (cm⁻¹) | Data not explicitly found in the provided search results. |

| Mass Spec. (m/z) | Data not explicitly found in the provided search results. |

Spectroscopic Data for 4-Cyanopyridine N-oxide

This is the N-oxide of a closely related cyanopyridine.

| Spectroscopic Data | 4-Cyanopyridine N-oxide |

| ¹H NMR (CDCl₃, ppm) | Data not explicitly found in the provided search results. |

| ¹³C NMR (CDCl₃, ppm) | Data not explicitly found in the provided search results. |

| IR (cm⁻¹) | Data not explicitly found in the provided search results. |

| Mass Spec. (m/z) | Data not explicitly found in the provided search results. |

Spectroscopic Data for Pyridine-4-carboxylic acid N-oxide (Isonicotinic acid N-oxide)

This is a key analog, lacking the methyl group at the 3-position.

| Spectroscopic Data | Pyridine-4-carboxylic acid N-oxide |

| ¹H NMR (DMSO-d₆, ppm) | Data not explicitly found in the provided search results. |

| ¹³C NMR (DMSO-d₆, ppm) | Data not explicitly found in the provided search results. |

| IR (cm⁻¹) | Data not explicitly found in the provided search results. |

| Mass Spec. (m/z) | Data not explicitly found in the provided search results. |

Predicted Spectroscopic Features of 3-Methylpyridine-4-carboxylic acid N-oxide

Based on the data from related compounds, the following spectral characteristics can be anticipated for the title compound.

Caption: Predicted spectroscopic features for the target compound.

Conclusion

While direct experimental spectroscopic data for 3-Methylpyridine-4-carboxylic acid N-oxide remains elusive in the readily available scientific literature, this guide provides a robust framework for its synthesis and characterization. By following the proposed synthetic pathway and utilizing the spectroscopic data of the provided analogs, researchers in drug discovery and organic synthesis are well-equipped to prepare, isolate, and confirm the structure of this novel compound. Further research to fully characterize this molecule and explore its potential applications is highly encouraged.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Methylpyridine-4-carboxylic acid N-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methylpyridine-4-carboxylic acid N-oxide. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. It includes a summary of predicted spectral data, a generalized experimental protocol for acquiring such a spectrum, and visualizations to aid in understanding the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Methylpyridine-4-carboxylic acid N-oxide is predicted to exhibit signals corresponding to the three aromatic protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the N-oxide and carboxylic acid groups, and the electron-donating nature of the methyl group.

The predicted data is summarized in the table below. The chemical shifts (δ) are estimated based on data from similar pyridine N-oxide derivatives.[1] The N-oxide group generally causes a downfield shift for neighboring protons in the ¹H NMR spectrum compared to the parent amine.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2 | 8.5 - 8.7 | Singlet (s) | 1H |

| H-5 | 7.8 - 8.0 | Doublet (d) | 1H |

| H-6 | 8.2 - 8.4 | Doublet (d) | 1H |

| -CH₃ | 2.4 - 2.6 | Singlet (s) | 3H |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H |

Structural and Workflow Diagrams

The following diagrams illustrate the molecular structure with proton assignments and a typical workflow for ¹H NMR spectroscopy.

Caption: Molecular structure of 3-Methylpyridine-4-carboxylic acid N-oxide with proton labeling.

References

An In-depth Technical Guide to the 13C NMR Analysis of 3-Methylpyridine-4-carboxylic acid N-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-Methylpyridine-4-carboxylic acid N-oxide. This document details predicted spectral data based on analogous compounds, outlines a thorough experimental protocol for data acquisition, and presents a logical workflow for the analysis process.

Predicted 13C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~138 | Influenced by the N-oxide group (upfield shift) and adjacent methyl and carboxylic acid groups. |

| C3 | ~130 | Downfield shift due to the N-oxide, with substitution from the methyl group. |

| C4 | ~140 | Significant downfield shift due to the carboxylic acid group, counteracted by the upfield effect of the N-oxide. |

| C5 | ~127 | Downfield shift characteristic of the meta position relative to the N-oxide. |

| C6 | ~125 | Upfield shift characteristic of the ortho position relative to the N-oxide. |

| -CH3 | ~17 | Typical chemical shift for a methyl group on an aromatic ring. |

| -COOH | ~165 | Characteristic chemical shift for a carboxylic acid carbon. |

Experimental Protocol for 13C NMR Analysis

This section details a standard protocol for the acquisition of a 13C NMR spectrum of 3-Methylpyridine-4-carboxylic acid N-oxide.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for polar, acidic compounds.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm). If not already present in the solvent, a small amount can be added.

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

2. NMR Spectrometer Setup and Calibration:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during acquisition.

-

Shimming: Shim the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines and good resolution. This can be performed manually or automatically.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C spectrum.

-

Acquisition Time (AQ): Set to approximately 1-2 seconds to allow for adequate signal decay.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient to allow for the relaxation of most carbon nuclei. For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A typical spectral width for 13C NMR is around 200-250 ppm to cover the entire range of possible chemical shifts for organic molecules.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.

4. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., DMSO-d6 at 39.52 ppm).

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integration is generally not performed on routine 13C spectra unless specific quantitative experiments are conducted.

Workflow and Structural Analysis

The following diagram illustrates the logical workflow for the 13C NMR analysis of 3-Methylpyridine-4-carboxylic acid N-oxide, from sample preparation to final structural elucidation.

References

An In-depth Technical Guide to the Mass Spectrometry of 3-Methylpyridine-4-carboxylic acid N-oxide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Methylpyridine-4-carboxylic acid N-oxide. It details predicted fragmentation patterns, experimental protocols, and data interpretation based on established principles of mass spectrometry for pyridine N-oxide and carboxylic acid derivatives.

Physicochemical Properties

3-Methylpyridine-4-carboxylic acid N-oxide is a heterocyclic compound featuring a pyridine N-oxide core, a methyl group at position 3, and a carboxylic acid group at position 4. Its structure suggests high polarity and the ability to act as a hydrogen bond donor and acceptor. These properties are critical for selecting appropriate mass spectrometry ionization techniques.

| Property | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Predicted Ionization | Primarily forms [M+H]⁺ in positive ion mode ESI |

Mass Spectrometry Protocols

Due to the compound's polarity and thermal lability, Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS/MS) is the recommended analytical approach. ESI is a soft ionization technique that minimizes in-source degradation, which can be a concern for N-oxide compounds that may deoxygenate at high temperatures.[1]

2.1. Recommended Experimental Protocol: LC-ESI-MS/MS

This protocol outlines a general procedure for the analysis of 3-Methylpyridine-4-carboxylic acid N-oxide. Optimization of specific parameters may be required based on the instrumentation used.

| Step | Parameter | Recommended Setting | Rationale |

| Sample Preparation | Solvent | 50:50 Acetonitrile:Water with 0.1% Formic Acid | Ensures solubility and promotes protonation for positive ion mode ESI. |

| LC Separation | Column | C18 Reversed-Phase (e.g., 50mm x 2.1mm, 1.7µm) | Standard for separating polar aromatic compounds.[2] |

| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. | |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase for reversed-phase chromatography. | |

| Gradient | 5% B to 95% B over several minutes | A typical gradient to elute compounds of moderate polarity. | |

| Flow Rate | 0.2 - 0.5 mL/min | Standard flow rate for analytical LC-MS. | |

| MS Ionization | Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar, non-volatile compounds. The pyridine N-oxide moiety readily accepts a proton. |

| Capillary Voltage | 2.0 - 4.0 kV | Optimizes the electrospray process. | |

| Desolvation Temp. | 300 - 400 °C | Facilitates solvent evaporation and ion release. | |

| Desolvation Gas Flow | 400 - 600 L/hr | Aids in desolvation. | |

| MS/MS Analysis | Precursor Ion | m/z 154.1 (for [M+H]⁺) | Selection of the protonated parent molecule for fragmentation. |

| Fragmentation | Collision-Induced Dissociation (CID) | Standard method for fragmenting ions in the gas phase to elucidate structure. | |

| Collision Energy | Ramped (e.g., 10-40 eV) | Varying the energy allows for the observation of a wide range of fragment ions. |

Experimental and Data Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to structural elucidation using mass spectrometry.

Predicted Fragmentation Pathways

The fragmentation of 3-Methylpyridine-4-carboxylic acid N-oxide under CID is predicted to follow pathways characteristic of both pyridine N-oxides and aromatic carboxylic acids. The primary fragmentation events involve neutral losses from the N-oxide and carboxylic acid functional groups.

Key predicted neutral losses include:

-

Loss of an oxygen atom ([M-O]) : A common fragmentation for aromatic N-oxides.[3][4]

-

Loss of a hydroxyl radical ([M-OH]) : Another characteristic fragmentation of the N-oxide group, particularly under electron impact, but also observed in CID.[3][5]

-

Loss of water ([M-H₂O]) : Typically involves the carboxylic acid proton and an oxygen, often from the N-oxide group.

-

Decarboxylation ([M-CO₂]) : A classic fragmentation pathway for carboxylic acids.[6]

The following table summarizes the predicted major fragment ions for the protonated molecule ([M+H]⁺ at m/z 154.1).

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 154.1 | 138.1 | O (16.0 Da) | Protonated 3-Methylpyridine-4-carboxylic acid |

| 154.1 | 137.1 | OH (17.0 Da) | Radical cation of 3-Methyl-4-carboxypyridine |

| 154.1 | 136.1 | H₂O (18.0 Da) | Dehydrated cyclic cation |

| 154.1 | 110.1 | CO₂ (44.0 Da) | Protonated 3-Methylpyridine N-oxide |

| 136.1 | 108.1 | CO (28.0 Da) | Protonated 3-methyl-pyridone type structure |

| 110.1 | 94.1 | O (16.0 Da) | Protonated 3-Methylpyridine (3-Picoline) |

The diagram below visualizes the primary fragmentation cascade originating from the protonated parent molecule.

Conclusion

The mass spectrometric analysis of 3-Methylpyridine-4-carboxylic acid N-oxide is most effectively performed using LC-MS/MS with electrospray ionization. The fragmentation behavior is dictated by the interplay of the N-oxide and carboxylic acid functionalities, leading to characteristic neutral losses of O, OH, H₂O, and CO₂. The data and protocols presented in this guide provide a solid foundation for researchers to develop and execute robust analytical methods for the identification and characterization of this and structurally related compounds.

References

Potential Research Areas for 3-Methylpyridine-4-carboxylic acid N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine-4-carboxylic acid N-oxide is a heterocyclic compound that merges the key structural features of pyridine N-oxides and pyridine carboxylic acids. While direct research on this specific molecule is limited, its constituent moieties suggest significant potential in several areas of medicinal chemistry and drug discovery. The pyridine N-oxide group is known to enhance solubility, act as a bioisostere, and participate in unique redox-based mechanisms of action, such as in hypoxia-activated prodrugs.[1][2] The pyridine-4-carboxylic acid (isonicotinic acid) scaffold is a well-established pharmacophore found in numerous enzyme inhibitors.[3][4] This technical guide outlines promising research avenues for 3-Methylpyridine-4-carboxylic acid N-oxide, providing detailed hypothetical experimental protocols and potential signaling pathways based on analogous compounds.

Physicochemical Properties and Synthesis

Proposed Synthetic Pathway

A two-step synthesis is proposed, starting from 3,4-dimethylpyridine. The first step involves the selective oxidation of the 4-methyl group to a carboxylic acid, followed by the N-oxidation of the pyridine nitrogen.

Caption: Proposed two-step synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide.

Experimental Protocol: Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide

Step 1: Oxidation of 3,4-Dimethylpyridine to 3-Methyl-4-pyridinecarboxylic acid

This protocol is adapted from general procedures for the oxidation of alkylpyridines.[5]

-

To a stirred solution of 3,4-dimethylpyridine (1 equivalent) in water, add potassium permanganate (KMnO4) (3-4 equivalents) portion-wise, maintaining the temperature below 50°C with an ice bath.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) precipitate. Wash the precipitate with hot water.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Acidify the concentrated solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to yield 3-methyl-4-pyridinecarboxylic acid.

Step 2: N-oxidation of 3-Methyl-4-pyridinecarboxylic acid

This protocol is a general method for the N-oxidation of pyridines.[6]

-

Suspend 3-methyl-4-pyridinecarboxylic acid (1 equivalent) in glacial acetic acid.

-

Add a 30% aqueous solution of hydrogen peroxide (H2O2) (1.5-2 equivalents) dropwise while stirring.

-

Heat the mixture at 70-80°C for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the acetic acid and excess H2O2 under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Methylpyridine-4-carboxylic acid N-oxide.

Potential Research Area 1: Hypoxia-Activated Prodrugs for Cancer Therapy

The pyridine N-oxide moiety can be reduced to the corresponding pyridine under hypoxic conditions, a characteristic feature of solid tumors.[1][7] This bio-reductive activation can be exploited to design prodrugs that are selectively activated in the tumor microenvironment, releasing a cytotoxic agent.

Hypothesized Mechanism of Action

In this paradigm, 3-Methylpyridine-4-carboxylic acid N-oxide would be a relatively non-toxic prodrug. In the hypoxic environment of a tumor, intracellular reductases (e.g., cytochrome P450) would reduce the N-oxide to 3-methyl-4-pyridinecarboxylic acid. The resulting pyridine could then act as a cytotoxic agent, potentially by inhibiting key enzymes essential for cancer cell survival.

Caption: Proposed mechanism for hypoxia-activated cancer therapy.

Experimental Protocol: In Vitro Hypoxia-Selective Cytotoxicity Assay

-

Cell Culture: Culture a cancer cell line (e.g., HT-29 colon cancer cells) in appropriate media.

-

Compound Preparation: Prepare stock solutions of 3-Methylpyridine-4-carboxylic acid N-oxide and a positive control hypoxia-activated prodrug (e.g., Tirapazamine) in a suitable solvent (e.g., DMSO).

-

Assay Setup: Seed cells in 96-well plates. After 24 hours, expose the cells to serial dilutions of the test compound.

-

Normoxic/Hypoxic Incubation: Place one set of plates in a standard incubator (21% O2, 5% CO2) and another set in a hypoxic chamber (e.g., <1% O2, 5% CO2) for 48-72 hours.

-

Cytotoxicity Assessment: After incubation, assess cell viability using a standard method such as the MTT or PrestoBlue assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxic conditions indicates hypoxia-selective cytotoxicity.

Potential Research Area 2: Antimicrobial Agents and Quorum Sensing Inhibition

Pyridine N-oxide derivatives have demonstrated antimicrobial properties, with some acting as quorum sensing inhibitors.[8][9] Quorum sensing is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. Inhibiting this pathway is a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, which may slow the development of resistance.

Hypothesized Mechanism of Action

Analogous to 4-nitropyridine-N-oxide (4-NPO), a known quorum sensing inhibitor, 3-Methylpyridine-4-carboxylic acid N-oxide could potentially interfere with the LasR signaling pathway in Pseudomonas aeruginosa.[10][11] The molecule might bind to the LasR receptor, preventing the binding of the natural autoinducer and thereby inhibiting the expression of virulence factors.

Caption: Proposed mechanism of quorum sensing inhibition in bacteria.

Experimental Protocol: Quorum Sensing Inhibition Assay

This protocol uses a reporter strain of Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of quorum sensing.

-

Bacterial Culture: Grow C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth.

-

Assay Setup: In a 96-well plate, add LB broth and a sub-inhibitory concentration of the test compound.

-

Inoculation: Inoculate the wells with an overnight culture of C. violaceum.

-

Incubation: Incubate the plate at 30°C for 24-48 hours.

-

Quantification of Violacein: After incubation, quantify the violacein production by lysing the cells and measuring the absorbance of the supernatant at 585 nm.

-

Data Analysis: A dose-dependent reduction in violacein production without significant inhibition of bacterial growth indicates quorum sensing inhibition.

Quantitative Data for Analogous Compounds

The following table presents IC50 values for the known quorum sensing inhibitor 4-nitropyridine-N-oxide (4-NPO) and its derivatives, providing a benchmark for potential activity.[8]

| Compound | Target/Assay | Organism | IC50 (µM) |

| 4-Nitropyridine-N-oxide (4-NPO) | Quorum Sensing Inhibition | Pseudomonas aeruginosa | 33 ± 1.12 |

| Derivative 1 | Quorum Sensing Inhibition | Pseudomonas aeruginosa | 35 ± 1.12 |

| Derivative 5 | Quorum Sensing Inhibition | Pseudomonas aeruginosa | 19 ± 1.01 |

| Derivative 6 | Quorum Sensing Inhibition | Pseudomonas aeruginosa | 27 ± 0.67 |

Potential Research Area 3: Enzyme Inhibition

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the active sites of various enzymes.[3] The carboxylic acid group can form key hydrogen bonds and salt bridges, while the pyridine ring can engage in π-stacking interactions.

Potential Enzyme Targets

Given the structural similarity to isonicotinic acid, a precursor to the antitubercular drug isoniazid, a key area of investigation would be its activity against enzymes in Mycobacterium tuberculosis.[12] Isonicotinic acid N-oxide has shown activity against drug-resistant strains of M. tuberculosis, potentially by inhibiting the enoyl-ACP reductase (InhA).[12]

Other potential enzyme targets for pyridine carboxylic acids include:[3][4]

-

Urease: Implicated in infections by H. pylori.

-

Tyrosinase: Involved in melanin production.

-

Cyclooxygenase-2 (COX-2): A key enzyme in inflammation.

-

Histone Demethylases: Epigenetic targets in cancer.

Experimental Protocol: General Enzyme Inhibition Screening

-

Enzyme and Substrate Preparation: Obtain the purified target enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorometric).

-

Assay Buffer: Prepare an appropriate buffer for the enzymatic reaction.

-

Assay Procedure: In a 96-well plate, add the enzyme, buffer, and varying concentrations of 3-Methylpyridine-4-carboxylic acid N-oxide.

-

Pre-incubation: Allow the compound to incubate with the enzyme for a short period.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Signal Detection: Measure the product formation over time using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Caption: A generalized workflow for screening enzyme inhibitory activity.

Conclusion

3-Methylpyridine-4-carboxylic acid N-oxide represents an unexplored molecule with significant therapeutic potential, stemming from the combined properties of its pyridine N-oxide and pyridine carboxylic acid functionalities. The most promising areas for future research include its development as a hypoxia-activated prodrug for cancer, its potential as a novel antimicrobial agent through quorum sensing inhibition, and its application as a scaffold for discovering new enzyme inhibitors. The experimental protocols and hypothesized mechanisms of action provided in this guide offer a foundational framework for initiating research into this promising compound.

References

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reduced bacterial deposition and attachment by quorum-sensing inhibitor 4-nitro-pyridine-N-oxide: the role of physicochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Role of N-oxide group in pyridine derivatives

An In-depth Technical Guide on the Role of the N-oxide Group in Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of an N-oxide group to a pyridine ring is a powerful strategy in medicinal chemistry and materials science, profoundly altering the parent molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive overview of the multifaceted roles of the pyridine N-oxide moiety, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Modulation of Physicochemical Properties

The N-oxide group, with its highly polar N⁺-O⁻ dative bond, significantly influences the electronic nature and physical characteristics of the pyridine ring.

Electronic Effects

The N-oxide group exhibits a dual electronic nature. It acts as a strong π-donor through resonance, increasing electron density at the 2-, 4-, and 6-positions of the pyridine ring. Simultaneously, it functions as a σ-acceptor due to the electronegativity of the oxygen atom. This electronic perturbation drastically alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, particularly at the 4-position.

Basicity and Acidity

A defining feature of pyridine N-oxide is its significantly lower basicity compared to pyridine. The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8, which is over five orders of magnitude less than that of pyridine.[1] Aromatic N-oxides generally have pKa values for their protonated forms in the range of 0.5-2.[2][3]

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| Pyridine N-oxide | 0.8[1] |

| 4-Nitropyridine N-oxide | -1.7 |

| 4-Methoxypyridine N-oxide | 2.04 |

Table 1: Comparison of the pKa values of the conjugate acids of pyridine and various substituted pyridine N-oxides.

Solubility and Hydrogen Bonding

The highly polar N-oxide group is a strong hydrogen bond acceptor, a property that is extensively exploited in drug design to enhance aqueous solubility and modulate crystal packing.[2][3][4] The oxygen atom of the N-oxide can form strong hydrogen bonds with protic solvents and biological macromolecules.[5] Studies have shown that the pyridyl N-oxide···acid synthon is slightly stronger than the corresponding pyridyl···acid synthon, suggesting that N-oxides can be superior coformers for improving the solubility of carboxylic acid-containing drugs.[6]

Structural Parameters

The introduction of the N-oxide group alters the geometry of the pyridine ring. The N-O bond distance is approximately 1.34 Å.[1] The C-N-C bond angle widens to about 124°, which is 7° larger than in pyridine.[1] The presence of electron-withdrawing groups, such as a nitro group at the 4-position, can lead to a decrease in the N→O bond length.[7]

Impact on Chemical Reactivity and Synthesis

The N-oxide functionality serves as a versatile tool for the synthesis of substituted pyridines, activating the ring towards reactions that are otherwise difficult to achieve.

Electrophilic Substitution

The increased electron density at the 2- and 4-positions facilitates electrophilic substitution reactions, such as nitration and halogenation, which are challenging with pyridine itself. The N-oxide group can then be readily removed by deoxygenation, for instance, using zinc dust, to yield the substituted pyridine.[1]

Nucleophilic Substitution

The N-oxide group also activates the 2- and 4-positions for nucleophilic substitution. For example, treatment of pyridine N-oxide with phosphorus oxychloride yields a mixture of 2- and 4-chloropyridines.[1]

Use as an Oxidizing Agent and Catalyst

Pyridine N-oxides can act as mild oxidizing agents in various organic transformations.[8][9][10] They are also employed as catalysts, often in the form of Lewis bases, to activate substrates in reactions like allylation and other carbon-carbon bond-forming processes.[8]

Role in Drug Design and Biological Activity

The pyridine N-oxide moiety is a key pharmacophore in numerous bioactive molecules and approved drugs, contributing to their therapeutic efficacy through various mechanisms.

Enhancing Pharmacokinetic Properties

The ability of the N-oxide group to increase water solubility and modulate membrane permeability is a significant advantage in drug development.[2][3] This can lead to improved oral bioavailability and altered distribution profiles of drug candidates.

Prodrug Strategies

Many heteroaromatic N-oxides are enzymatically reduced in vivo, a property that is leveraged in the design of prodrugs.[2][3] This is particularly relevant for hypoxia-activated prodrugs (HAPs), which are designed to be selectively activated in the low-oxygen environment of solid tumors.[2][3] A notable example is tirapazamine, which undergoes one-electron reduction in hypoxic tissues to a radical anion that induces oxidative damage.[2][3]

References

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of pyridyl and pyridyl N-oxide groups as acceptor in hydrogen bonding with carboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Pyridine N-oxide [organic-chemistry.org]

Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the N-oxidation of 3-methylpyridine, followed by the selective oxidation of the methyl group to a carboxylic acid. This protocol offers detailed methodologies for both reactions, including reagent quantities, reaction conditions, and purification procedures, to ensure reliable and reproducible results. All quantitative data is summarized for clarity, and a visual workflow of the synthesis is provided.

Introduction

Pyridine N-oxides are important building blocks in organic synthesis, offering unique reactivity compared to their parent pyridine counterparts. The N-oxide functional group alters the electronic properties of the pyridine ring, facilitating certain substitution reactions and enabling further functionalization. 3-Methylpyridine-4-carboxylic acid N-oxide, in particular, serves as a valuable precursor in the synthesis of biologically active molecules. The protocol detailed herein describes a reliable pathway to this compound, beginning with the readily available starting material, 3-methylpyridine.

Synthesis Pathway

The synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide is achieved through a two-step reaction sequence:

-

N-Oxidation: 3-Methylpyridine is first oxidized to 3-Methylpyridine N-oxide.

-

Methyl Group Oxidation: The methyl group of 3-Methylpyridine N-oxide is then selectively oxidized to a carboxylic acid to yield the final product.

Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a three-step sequence starting from the readily available 3-methylpyridine (3-picoline). The key transformations include the ammoxidation of 3-methylpyridine to form 3-methyl-4-cyanopyridine, followed by N-oxidation of the pyridine ring, and subsequent hydrolysis of the nitrile group to the desired carboxylic acid.

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are based on representative literature procedures for analogous reactions and may vary depending on experimental conditions.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Ammoxidation | 3-Methylpyridine | 3-Methyl-4-cyanopyridine | NH₃, O₂ (Air), Catalyst | >98% |

| 2 | N-Oxidation | 3-Methyl-4-cyanopyridine | 3-Methyl-4-cyanopyridine N-oxide | m-CPBA or H₂O₂/Catalyst | 90-96% |

| 3 | Hydrolysis | 3-Methyl-4-cyanopyridine N-oxide | 3-Methylpyridine-4-carboxylic acid N-oxide | H₂SO₄, H₂O | High |

Experimental Protocols

Step 1: Synthesis of 3-Methyl-4-cyanopyridine (Ammoxidation)

This industrial-scale reaction involves the vapor-phase ammoxidation of 3-methylpyridine.[1][2]

Materials:

-

3-Methylpyridine (3-picoline)

-

Ammonia (gas)

-

Air

-

Vanadium-based or other suitable ammoxidation catalyst

Procedure:

-

Vaporize 3-methylpyridine and preheat to 180-330°C.

-

Mix the vaporized 3-methylpyridine with gaseous ammonia and air.

-

Pass the gaseous mixture through a fixed-bed reactor containing the ammoxidation catalyst.

-

Maintain the reaction temperature between 330-450°C and the reactor head pressure at 0.020-0.070 KPa.

-

The reaction temperature is controlled using a molten salt bath.

-

After the reaction, condense the product stream to obtain crude 3-methyl-4-cyanopyridine.

-

Purify the crude product by distillation to yield pure 3-methyl-4-cyanopyridine.

Step 2: Synthesis of 3-Methyl-4-cyanopyridine N-oxide (N-Oxidation)

Two effective methods for the N-oxidation of cyanopyridines are presented below.

Method A: Using meta-Chloroperoxybenzoic Acid (mCPBA)

This method is a common laboratory-scale procedure for N-oxidation.[3]

Materials:

-

3-Methyl-4-cyanopyridine

-

meta-Chloroperoxybenzoic acid (mCPBA, typically <77% purity)

-

Dichloromethane (DCM) or Chloroform

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 3-methyl-4-cyanopyridine (1.0 eq) in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add mCPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3-methyl-4-cyanopyridine N-oxide.

Method B: Using Hydrogen Peroxide and a Catalyst

This method is suitable for larger-scale synthesis and avoids the use of peroxy acids.

Materials:

-

3-Methyl-4-cyanopyridine

-

30% Hydrogen peroxide (H₂O₂)

-

Concentrated sulfuric acid

-

Phosphotungstic acid or a similar catalyst

-

Water

Procedure:

-

In a reaction vessel, combine 3-methyl-4-cyanopyridine, water, concentrated sulfuric acid, and the phosphotungstic acid catalyst.

-

Heat the mixture to 80-95°C with stirring.

-

Slowly add 30% hydrogen peroxide dropwise to the reaction mixture over several hours, maintaining the temperature.

-

After the addition is complete, continue to stir the mixture at the same temperature for an additional 6-8 hours.

-

Cool the reaction mixture to below 15°C.

-

The product will precipitate out of the solution. Collect the solid product by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain 3-methyl-4-cyanopyridine N-oxide.

Step 3: Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide (Hydrolysis)

This step involves the acidic hydrolysis of the nitrile group to a carboxylic acid.

Materials:

-

3-Methyl-4-cyanopyridine N-oxide

-

Concentrated sulfuric acid

-

Water

-

Sodium carbonate or other suitable base for neutralization

Procedure:

-

Carefully add 3-methyl-4-cyanopyridine N-oxide to concentrated sulfuric acid with cooling.

-

Heat the mixture to 100-120°C and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).

-